
4-Hydroxy-3(2h)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-3(2H)-furanone is an organic compound known for its significant role in the flavor and fragrance industry. It is a furan derivative that contributes to the sensory properties of various fruits and processed foods. This compound is naturally produced by plants and microorganisms or formed during the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3(2H)-furanone can be achieved through several methods. One common approach involves the conversion of (2R,3R)-tartaric acid through a five-step sequence. The key step in this process is the formation of (4R,5R)-4,5-diacetyl-2,2-dimethyl-1,3-dioxolane by reacting methylmagnesium chloride with the corresponding 4,5-bis(dimethylamide) .
Industrial Production Methods: Industrial production of this compound often involves the Maillard reaction, which is widely used in the food industry to produce flavor compounds. This method is advantageous due to its efficiency and the ability to produce the compound in large quantities .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxy-3(2H)-furanone undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,5-dione, while reduction can produce 4-hydroxy-2,5-dimethylfuran .
Applications De Recherche Scientifique
4-Hydroxy-3(2H)-furanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various heterocyclic compounds.
Biology: The compound is studied for its role in the Maillard reaction and its impact on the sensory properties of food.
Medicine: Research has explored its potential antioxidant and antimicrobial properties.
Industry: It is widely used in the flavor and fragrance industry to enhance the sensory attributes of food products
Mécanisme D'action
The mechanism of action of 4-Hydroxy-3(2H)-furanone involves its interaction with various molecular targets and pathways. In the context of the Maillard reaction, it acts as an intermediate that contributes to the formation of flavor compounds. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparaison Avec Des Composés Similaires
4-Hydroxy-3(2H)-furanone can be compared with other similar compounds such as:
4-Hydroxy-2-quinolones: These compounds also exhibit significant biological activities and are valuable in drug research and development.
4-Hydroxy-3-nitro-2H-chromen-2-one: This compound is known for its antimicrobial and cytotoxic activities.
Uniqueness: What sets this compound apart is its prominent role in the flavor and fragrance industry, particularly due to its natural occurrence and formation during the Maillard reaction. Its versatility in various chemical reactions and applications in multiple fields further highlight its uniqueness .
Propriétés
Numéro CAS |
75786-90-2 |
|---|---|
Formule moléculaire |
C4H4O3 |
Poids moléculaire |
100.07 g/mol |
Nom IUPAC |
4-hydroxyfuran-3-one |
InChI |
InChI=1S/C4H4O3/c5-3-1-7-2-4(3)6/h1,5H,2H2 |
Clé InChI |
TXBANKNWILQCFG-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)C(=CO1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


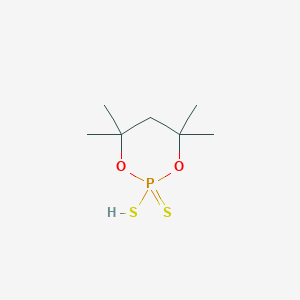
![4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester, (2S)-](/img/structure/B14445624.png)
phosphane](/img/structure/B14445631.png)
silane](/img/structure/B14445632.png)
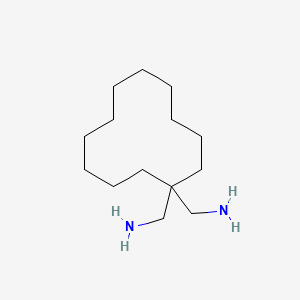
![4-Butoxyphenyl 4-[(4-bromobutanoyl)oxy]benzoate](/img/structure/B14445639.png)
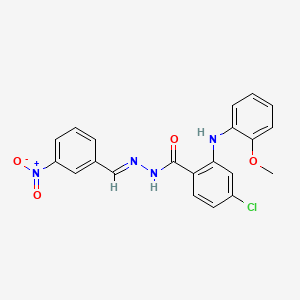

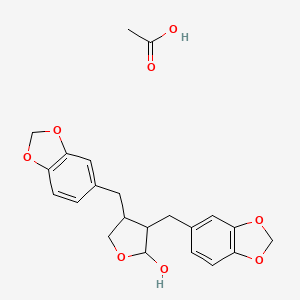
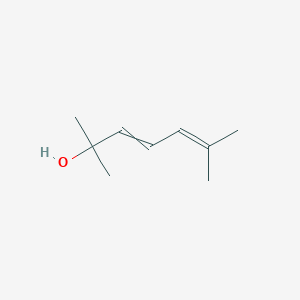
![5,5,5',5'-Tetramethyl[3,3'-bimorpholine]-2,2'-dione](/img/structure/B14445659.png)
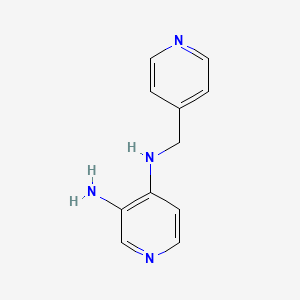
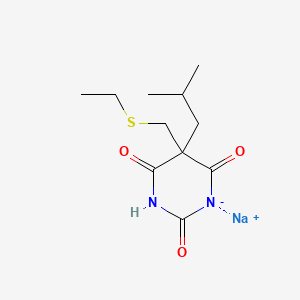
![7,8,10-Trimethyl-3-undecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14445688.png)
